N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide (CAS: 1351780-16-9) is a heterocyclic acetamide derivative featuring a benzofuro[3,2-d]pyrimidine core substituted with a 2-phenylethyl group at position 3 and an N-(3-chloro-4-methylphenyl)acetamide moiety at position 1 . The 2-phenylethyl substituent enhances lipophilicity, while the 3-chloro-4-methylphenyl group introduces electron-withdrawing and hydrophobic characteristics, likely influencing receptor binding and metabolic stability . This compound belongs to a broader class of pyrimidine-based acetamides investigated for therapeutic applications, particularly as enzyme inhibitors or receptor modulators .
Properties
Molecular Formula |
C27H22ClN3O4 |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H22ClN3O4/c1-17-11-12-19(15-21(17)28)29-23(32)16-31-24-20-9-5-6-10-22(20)35-25(24)26(33)30(27(31)34)14-13-18-7-3-2-4-8-18/h2-12,15H,13-14,16H2,1H3,(H,29,32) |
InChI Key |
UFAQVNQXGOBEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzofuran derivatives, and acylating agents. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic agent for treating diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context.
Comparison with Similar Compounds
Core Heterocyclic Structure
The benzofuro[3,2-d]pyrimidine core distinguishes the target compound from structurally related analogs:
- Quinazolinone-based analogs (e.g., N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, CAS: 477332-82-4) utilize a quinazolinone ring system.
- Benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., 10a–c in ) incorporate sulfur atoms, which may improve metabolic stability but reduce solubility relative to the oxygen-containing benzofuropyrimidine .
Table 1: Core Structure Comparison
Substituent Variations
A. 3-Substituents on the Pyrimidine Ring
- Halogenated phenyl groups (e.g., 3-(3-fluorophenyl) in ’s chromen-2-yl derivative) introduce electronegativity, which may improve target binding but reduce solubility .
B. Acetamide Moieties
- The 3-chloro-4-methylphenyl group on the target’s acetamide provides a balance of hydrophobic (methyl) and electron-withdrawing (chloro) effects, contrasting with analogs like N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (), where a methoxy group enhances solubility but may reduce receptor affinity .
- Sulfanyl vs. Oxygen Linkers : Sulfur-containing analogs (e.g., 10a–c in ) exhibit higher metabolic stability but lower solubility compared to the target’s oxygen-based linker .
Table 2: Substituent Impact on Properties
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of significant interest due to its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure that includes a chloro-substituted aromatic ring and a pyrimidine core, which are often associated with various pharmacological activities.
Anticancer Activity
Research indicates that compounds similar to N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction | |
| MCF-7 | 20 | Cell cycle arrest | |
| A549 | 10 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies suggest effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
The biological activity of N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Modulation of Signaling Pathways : It could alter key signaling pathways associated with cell survival and proliferation.
- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Case Study 2 : Clinical trials assessing the safety and efficacy of related compounds indicated manageable side effects and promising efficacy in treating specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
